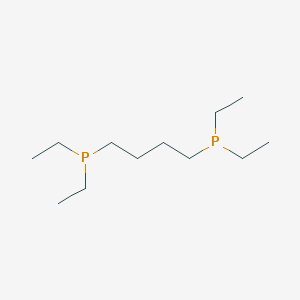
1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
Vue d'ensemble
Description
1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one, also known as Methyldithiobiuret, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chalcogenation and Synthesis
One study discusses the electron-donor effect of the methyl group in related organic compounds, highlighting the synthesis of bis(phenylsulfanyl) derivatives under specific conditions. This process indicates the compound's utility in synthesizing complex organic molecules with potential applications in drug development and materials science (Levanova et al., 2018).
Catalysis and Ligand Development
Another study focuses on the preparation and properties of kinetically stabilized derivatives that undergo isomerization and coupling reactions. These reactions are crucial in developing new catalysts and ligands for various chemical processes, indicating the compound's relevance in catalytic chemistry and ligand design (Ito et al., 2003).
Material Science and Engineering
In the realm of materials science, research on the construction of copper metal–organic systems using flexible dicarboxylate ligands showcases the application of such compounds in developing novel materials with potential uses in electronics, catalysis, and gas storage (Dai et al., 2009).
Self-Healing Materials
The use of aromatic disulfide metathesis in designing self-healing poly(urea–urethane) elastomers demonstrates the compound's potential in creating advanced materials with self-healing properties. This application is particularly relevant in developing durable and sustainable materials for various industries (Rekondo et al., 2014).
High-Performance Polymers
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive indices and small birefringence highlights the compound's utility in producing high-performance polymers. These materials are essential for optical applications, electronics, and aerospace technologies (Tapaswi et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as prop-2-en-1-one based compounds, have been studied for their mechanical properties .
Mode of Action
It’s worth noting that similar compounds have been synthesized through claisen–schmidt condensation .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles .
Result of Action
Studies on similar compounds have shown that they can influence mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, young’s modulus and poisson’s ratio .
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS2/c1-9-6-4-5-7-10(9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBKHJRXPYTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491901 | |
| Record name | 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one | |
CAS RN |
56944-66-2 | |
| Record name | 1-(2-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




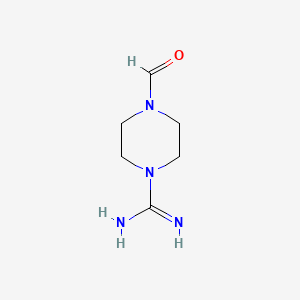
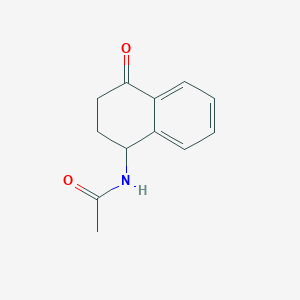


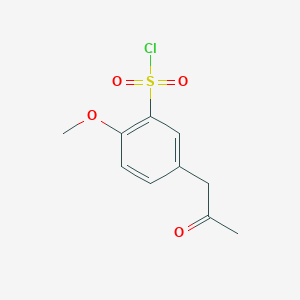
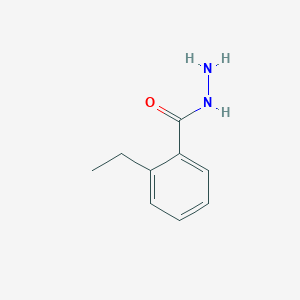
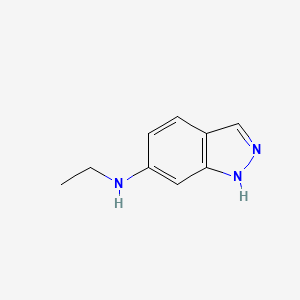

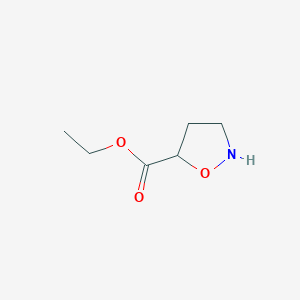
![2-[4-(2-Sulfanylethylsulfanyl)butylsulfanyl]ethanethiol](/img/structure/B1625833.png)
![4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1625834.png)
